2,6-Dichloro-5-methoxypyrimidin-4-amine (CAS 1126320-54-4): A Technical Guide to Regioselective Synthesis and Scaffold Derivatization
2,6-Dichloro-5-methoxypyrimidin-4-amine (CAS 1126320-54-4): A Technical Guide to Regioselective Synthesis and Scaffold Derivatization
Executive Summary
In the landscape of rational drug design, polyhalogenated pyrimidines serve as privileged scaffolds for the synthesis of multi-targeted therapeutics. 2,6-Dichloro-5-methoxypyrimidin-4-amine (CAS 1126320-54-4) is a highly specialized, orthogonally reactive building block. It is synthesized via the regioselective mono-amination of 2,4,6-trichloro-5-methoxypyrimidine and is heavily utilized as a core intermediate in the development of tricyclic PI3K inhibitors, Lp-PLA2 inhibitors, and mutant RAS (KRAS G12C/D) targeted covalent inhibitors[1].
This technical guide deconstructs the physicochemical properties, the quantum mechanical rationale behind its regioselective synthesis, and provides a self-validating protocol for its preparation and downstream derivatization.
Physicochemical Profiling
Understanding the baseline physical properties of this intermediate is critical for optimizing reaction conditions, particularly regarding solubility and isolation strategies.
| Property | Value |
| Chemical Name | 2,6-Dichloro-5-methoxypyrimidin-4-amine |
| CAS Registry Number | 1126320-54-4 |
| Molecular Formula | C₅H₅Cl₂N₃O |
| Molecular Weight | 194.02 g/mol |
| SMILES | COC1=C(N)N=C(Cl)N=C1Cl |
| Appearance | Solid (White to off-white powder) |
| Purity Standard | ≥97% (Typical commercial grade) |
| Storage Conditions | -20°C, protect from light, store under inert nitrogen atmosphere |
Data aggregated from commercial chemical profiling[2].
Mechanistic Insights into Regioselective SNAr
The synthesis of 2,6-dichloro-5-methoxypyrimidin-4-amine relies on the nucleophilic aromatic substitution (SNAr) of 1[1] with ammonia. The pyrimidine core is highly electron-deficient, making it an excellent electrophile. However, achieving mono-substitution at the correct carbon requires exploiting the inherent electronic asymmetry of the ring.
Why does amination occur at C4 rather than C2?
-
LUMO Distribution: The regioselectivity is fundamentally governed by frontier molecular orbital (FMO) theory. Quantum mechanical analyses of 2,4,6-trichloropyrimidines demonstrate that the Lowest Unoccupied Molecular Orbital (LUMO) lobes are predominantly localized at the C4 and C6 positions, with negligible distribution at the C2 position[3]. Consequently, the incoming ammonia nucleophile preferentially attacks C4 (or the equivalent C6), minimizing the activation energy barrier.
-
Meisenheimer Complex Stabilization: Attack at the C4 position forms a para-quinoid Meisenheimer intermediate. This structure allows the negative charge to be efficiently delocalized onto the para-ring nitrogen, rendering it thermodynamically more stable than the ortho-quinoid intermediate generated via C2 attack[4].
-
Influence of the C5-Methoxy Group: The methoxy group at C5 exerts both a resonance donating (+M) and an inductive withdrawing (-I) effect. While it introduces slight steric hindrance adjacent to C4/C6, it does not override the profound electronic activation of these positions by the adjacent ring nitrogens[5].
Caption: Mechanistic pathway of regioselective SNAr at the C4 position of 2,4,6-trichloropyrimidine.
Self-Validating Experimental Protocol: Synthesis from 2,4,6-Trichloro-5-methoxypyrimidine
This protocol leverages kinetic control to prevent over-substitution, isolating the mono-aminated product in high yield (approx. 88%)[1].
Materials Required:
-
Substrate: 2,4,6-Trichloro-5-methoxypyrimidine (1.0 eq)
-
Reagent: Ammonia (0.5 M in Dioxane or aqueous NH₄OH, 1.1 eq)
-
Solvent: Anhydrous Dimethyl Sulfoxide (DMSO)
Step-by-Step Methodology & Causality:
-
Solvation: Dissolve 1.0 equivalent of 2,4,6-trichloro-5-methoxypyrimidine in anhydrous DMSO under a nitrogen atmosphere.
-
Causality: DMSO, a polar aprotic solvent, drastically accelerates the SNAr reaction by leaving the ammonia nucleophile unsolvated and highly reactive, while simultaneously stabilizing the polar Meisenheimer transition state[1].
-
-
Controlled Nucleophilic Addition: Cool the reaction vessel to 0–5 °C using an ice bath. Slowly add 1.1 equivalents of the ammonia solution dropwise.
-
Causality: The initial substitution on the highly electrophilic pyrimidine ring is extremely exothermic. Maintaining low temperatures enforces kinetic control, favoring C4 attack and preventing the nucleophilic amine product from reacting further to form 2,4-diamino byproducts[6].
-
-
Propagation: Remove the ice bath and allow the mixture to stir at room temperature for precisely 30 minutes.
-
Quenching & Precipitation: Pour the reaction mixture into a 5-fold volume of ice-cold distilled water under vigorous stirring.
-
Causality: The target compound is highly hydrophobic compared to DMSO and unreacted ammonia. The rapid shift in solvent polarity forces the instantaneous precipitation of 2,6-dichloro-5-methoxypyrimidin-4-amine, bypassing the need for complex chromatographic purification.
-
-
Isolation: Filter the resulting precipitate, wash thoroughly with cold water to remove residual DMSO, and dry under high vacuum at 40 °C.
Validation & Quality Control (Self-Validating System):
To ensure the protocol has succeeded without over-substitution, perform the following IPC (In-Process Controls):
-
LC-MS Monitoring: Confirm the disappearance of the starting material (m/z ~211.9) and the appearance of the product peak at m/z 194.0 [M+H]⁺.
-
Structural Verification (¹H NMR in DMSO-d₆): The spectrum must show a sharp singlet at ~3.8 ppm (integrating for 3H, -OCH₃) and a broad singlet at ~7.5–8.0 ppm (integrating for 2H, -NH₂). The absence of aromatic protons confirms the integrity of the fully substituted pyrimidine ring.
Applications in Advanced Therapeutics: Orthogonal Derivatization
Once synthesized, 2,6-dichloro-5-methoxypyrimidin-4-amine serves as a highly versatile, orthogonal building block. The two remaining chlorine atoms possess distinct reactivities, enabling sequential, site-specific functionalization[5].
-
C6 Functionalization (Step 1): The C6 position is highly susceptible to palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling). Oxidative addition of the Pd(0) catalyst occurs preferentially at C6 over C2 due to the greater electron deficiency adjacent to the C5-methoxy group and the C1-nitrogen[4].
-
C2 Functionalization (Step 2): Following C6 derivatization, the pyrimidine ring becomes significantly deactivated. The final chlorine at C2 can be displaced via a second SNAr reaction using aliphatic or aromatic amines. Because of the deactivated ring, this step typically requires forcing conditions, such as elevated temperatures or strong bases like LiHMDS[4].
Caption: Sequential orthogonal functionalization workflow for 2,6-dichloro-5-methoxypyrimidin-4-amine.
References
-
ChemScene. "1126320-54-4 | 2,6-Dichloro-5-methoxypyrimidin-4-amine". ChemScene Product Catalog. 2
-
Molaid. "2,4,6-三氯-5-甲氧基嘧啶 | 60703-46-0". Molaid Chemical Database. 1
-
WuXi AppTec Biology. "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines". QM Magic Class. 3
-
BenchChem. "2,4,6-Trichloropyrimidine | 3764-01-0". BenchChem Technical Support Center. 6
-
Organic Letters (ACS). "A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine". American Chemical Society. 4
-
Beilstein Journals. "Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles". Beilstein Journal of Organic Chemistry. 5
Sources
- 1. 2,4,6-三氯-5-甲氧基嘧啶 - CAS号 60703-46-0 - 摩熵化学 [molaid.com]
- 2. chemscene.com [chemscene.com]
- 3. wuxibiology.com [wuxibiology.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. BJOC - Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles [beilstein-journals.org]
- 6. benchchem.com [benchchem.com]
